1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 5th position of the indole ring and a trifluoroethanone group at the 2nd position, making it a unique and valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1-methyl-1H-indole and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to facilitate the acylation of the indole ring.
Procedure: The 5-bromo-1-methyl-1H-indole is dissolved in an inert solvent like dichloromethane, and trifluoroacetic anhydride is added dropwise. The mixture is stirred at a low temperature (0-5°C) to control the reaction rate. After the reaction is complete, the mixture is quenched with water, and the product is extracted using an organic solvent.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the trifluoroethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Major Products: The major products formed from these reactions include substituted indoles, oxo derivatives, and alcohols.
Scientific Research Applications
1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.
Chemical Biology: The compound is employed in chemical biology to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation by inhibiting or activating specific proteins and enzymes.
Comparison with Similar Compounds
1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds:
Similar Compounds: Compounds like 5-bromo-1-methyl-1H-indole, 1-methyl-1H-indole-3-carboxaldehyde, and 1-methyl-1H-indole-3-acetic acid share structural similarities.
Uniqueness: The presence of the trifluoroethanone group and the bromine atom at the 5th position distinguishes it from other indole derivatives, providing unique chemical reactivity and biological activity
Properties
IUPAC Name |
1-(5-bromo-1-methylindol-3-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-16-5-8(10(17)11(13,14)15)7-4-6(12)2-3-9(7)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTWZSZUQHZRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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